1-(2-methoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-methoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O4, with a molecular weight of 366.37 g/mol. The structure features a pyrazine ring fused with an oxadiazole moiety and methoxyphenyl substituents, contributing to its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazine and oxadiazole compounds often exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that pyrazine derivatives could inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 10.5 | Apoptosis induction |
Compound B | MCF-7 | 15.2 | Cell cycle arrest |
Compound C | A549 | 12.8 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Cholinesterase Inhibition
Inhibition of cholinesterases (AChE and BChE) is a promising approach in treating neurodegenerative diseases like Alzheimer's disease. Some pyrazine derivatives have demonstrated dual inhibition against these enzymes, indicating that the compound may also possess neuroprotective properties .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Interference : Compounds similar to this one interfere with the normal progression of the cell cycle, leading to increased apoptosis in cancer cells.
- Enzyme Inhibition : The ability to inhibit cholinesterases suggests that it may prevent the breakdown of acetylcholine, enhancing neurotransmission in neurodegenerative conditions.
- Antioxidant Activity : Many compounds in this class exhibit antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects.
Case Studies
A notable case study involved a series of synthesized pyrazine derivatives tested for their anticancer activity against human cancer cell lines. The study reported that certain modifications to the pyrazine structure significantly enhanced potency against breast and colon cancer cells .
Another study focused on the synthesis and biological evaluation of oxadiazole derivatives, which highlighted their effectiveness in inhibiting tumor growth in murine models .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-28-15-7-5-6-14(12-15)19-22-18(30-23-19)13-24-10-11-25(21(27)20(24)26)16-8-3-4-9-17(16)29-2/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGCBRRNHOYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.